molecular formula C11H15F2NO B13220302 [1-(2,4-Difluorophenyl)ethyl](2-methoxyethyl)amine

[1-(2,4-Difluorophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13220302
M. Wt: 215.24 g/mol
InChI Key: ZXVDIWKMIZVBDU-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C11H15F2NO It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further linked to a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorophenylacetonitrile with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(2,4-Difluorophenyl)ethylamine may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or reagents such as halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl ethylamines.

Scientific Research Applications

Chemistry: In chemistry, 1-(2,4-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: In medicine, 1-(2,4-Difluorophenyl)ethylamine is explored for its therapeutic potential. Its derivatives may exhibit pharmacological properties that could be harnessed for the treatment of various diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethanone, 1-(2,4-difluorophenyl)-
  • 2-(2,4-Difluorophenyl)ethanamine

Comparison: Compared to similar compounds, 1-(2,4-Difluorophenyl)ethylamine is unique due to the presence of the methoxyethylamine group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not fulfill.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H15F2NO/c1-8(14-5-6-15-2)10-4-3-9(12)7-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

ZXVDIWKMIZVBDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NCCOC

Origin of Product

United States

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